2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine
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Overview
Description
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine familyThe thiazolo[5,4-b]pyridine scaffold is known for its biological relevance and has been studied for its diverse pharmacological activities .
Scientific Research Applications
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase inhibitor, which is important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Materials Science: The compound’s heterocyclic structure can be used in the development of new materials with specific properties.
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid. This method results in the formation of the target compound, 5-methoxythiazolo[4,5-b]-pyridin-2-amine
Chemical Reactions Analysis
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the kinase, inhibiting its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-Bromo-5-chloro-thiazolo[5,4-b]pyridine: This compound has a chlorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different substitution pattern and a tetrahydrothiazolo ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHCDBAVCPFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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